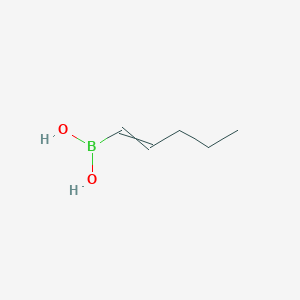

1-Pentenylboronic acid

Descripción

Significance as a Versatile Reagent in Modern Synthetic Methodologies

The utility of (E)-1-pentenylboronic acid extends across several powerful synthetic methods, making it a highly versatile reagent. Its reactivity is not limited to a single transformation but encompasses a range of palladium-catalyzed, rhodium-catalyzed, and even metal-free coupling reactions. sigmaaldrich.comrsc.org This adaptability allows chemists to employ it in diverse synthetic contexts.

Research has shown its application in several key reaction types:

Liebeskind-Srogl Cross-Coupling: Used in the synthesis of 8-alkenylborondipyrromethene (BODIPY) dyes. sigmaaldrich.com

Rhodium and Palladium-Catalyzed Substitutions: Acts as a reactant in substitution reactions involving enyne acetates and carbonates. sigmaaldrich.com

Halogenation and Protodeauration Reactions: Participates in transformations of organogold phosphine (B1218219) complexes. sigmaaldrich.com

Lewis Acid Catalyzed Nazarov Reaction: Employed as a reactant in this type of cyclization. sigmaaldrich.com

Furthermore, (E)-1-pentenylboronic acid has been utilized as a model substrate in the development of new synthetic protocols. For instance, it was instrumental in optimizing conditions for the cross-coupling of polyenylchlorides, a challenging transformation due to the stability of C-Cl bonds and the sensitivity of polyene structures. nih.gov This research highlights its role not just as a building block but also as a tool for advancing synthetic capabilities.

Central Role in Carbon-Carbon Bond Formation Strategies

The formation of carbon-carbon (C-C) bonds is a fundamental objective in organic synthesis, enabling the construction of complex molecular skeletons from simpler precursors. core.ac.ukicmpp.ro (E)-1-Pentenylboronic acid plays a central role in this area, primarily through its participation in the Nobel Prize-winning Suzuki-Miyaura coupling reaction. wikipedia.orgfujifilm.comorganic-chemistry.org

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid) and an organohalide or triflate. organic-chemistry.orgnih.gov This reaction is renowned for its mild conditions, functional group tolerance, and high stereospecificity, making it a cornerstone of modern organic synthesis. nih.govnih.gov

In the context of the Suzuki reaction, (E)-1-pentenylboronic acid serves as the organoboron partner, providing the (E)-1-pentenyl nucleophilic fragment. It can be coupled with a wide range of electrophilic partners, including aryl, vinyl, and alkyl halides, to form new C-C bonds. fishersci.comorganic-chemistry.org The general mechanism involves the activation of the boronic acid with a base, followed by a catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination steps at the palladium center. organic-chemistry.orgnih.gov

The stereochemistry of the double bond in (E)-1-pentenylboronic acid is typically retained throughout the Suzuki coupling process, allowing for the stereospecific synthesis of products containing the trans-alkenyl moiety. nih.gov This feature is critical in the synthesis of natural products and pharmaceuticals where precise control of geometry is essential. Its application as a reactant in palladium-catalyzed tandem processes that combine intramolecular C-N bond formation with intermolecular Suzuki coupling further demonstrates its importance in building molecular complexity efficiently. sigmaaldrich.com

Table 2: Key Reactions Involving (E)-1-Pentenylboronic Acid

| Reaction Name | Description | Role of (E)-1-Pentenylboronic Acid |

|---|---|---|

| Suzuki-Miyaura Coupling | A palladium-catalyzed cross-coupling for forming C-C bonds between organoboranes and organohalides. fujifilm.comorganic-chemistry.org | Serves as the organoboron component, providing a stereodefined pentenyl group. fishersci.comnih.gov |

| Liebeskind-Srogl Coupling | A cross-coupling reaction of thioesters with boronic acids, catalyzed by palladium in the presence of a copper(I) carboxylate. | Reactant for the synthesis of complex dye molecules. sigmaaldrich.com |

| Chan-Lam Coupling | A copper-catalyzed reaction forming carbon-nitrogen or carbon-oxygen bonds from boronic acids. wikipedia.org | Potential reactant for forming C-N or C-O bonds, though less common than Suzuki. wikipedia.org |

Propiedades

Fórmula molecular |

C5H11BO2 |

|---|---|

Peso molecular |

113.95 g/mol |

Nombre IUPAC |

pent-1-enylboronic acid |

InChI |

InChI=1S/C5H11BO2/c1-2-3-4-5-6(7)8/h4-5,7-8H,2-3H2,1H3 |

Clave InChI |

SYKWJOZHNDPWIM-UHFFFAOYSA-N |

SMILES canónico |

B(C=CCCC)(O)O |

Origen del producto |

United States |

Synthetic Methodologies for E 1 Pentenylboronic Acid and Its Derivatives

Stereoselective and Enantioselective Synthesis of 1-Pentenylboronic Acid Derivatives

Control of Olefin Geometry (E/Z) in Pentenylboronic Acid Synthesis

The geometric configuration of the double bond in alkenylboronic acids, designated as either (E) (entgegen or trans) or (Z) (zusammen or cis), is a critical factor that dictates the stereochemical outcome of subsequent chemical transformations, such as the widely used Suzuki-Miyaura cross-coupling reaction. The ability to selectively synthesize either the (E) or (Z) isomer of a pentenylboronic acid derivative is therefore of paramount importance in synthetic organic chemistry. Control over olefin geometry is typically achieved by carefully selecting the synthetic route, reagents, and catalysts.

The primary methods for establishing the stereochemistry of the C=C bond in this compound and its analogues revolve around the hydroboration of alkynes, which can be modulated to favor either syn- or anti-addition, leading to (E)- or (Z)-isomers, respectively.

Syn-Hydroboration for (E)-Isomer Synthesis

The most direct and common route to (E)-1-alkenylboronic acids and their esters is the syn-hydroboration of a terminal alkyne. masterorganicchemistry.comresearchgate.net In the case of this compound, this involves the reaction of 1-pentyne (B49018) with a suitable boron hydride reagent. The mechanism involves a concerted, four-centered transition state where the boron and hydrogen atoms add across the triple bond from the same face (syn-addition). masterorganicchemistry.com This process places the boron atom at the terminal carbon and the hydrogen at the internal carbon, resulting exclusively in the (E)-geometry of the resulting alkenylborane.

Several hydroborating agents are effective for this transformation. Catecholborane is a frequently used reagent that reacts with terminal alkynes to produce (E)-alkenylboronic acids after hydrolysis. redalyc.orgscielo.org.bo Pinacolborane is another common reagent that yields the corresponding pinacol (B44631) ester, which is often favored due to its stability towards air, moisture, and chromatography. nii.ac.jp

Catalytic systems have been developed to improve efficiency and selectivity. The use of dicyclohexylborane (B74569) as a mediator or catalyst in the hydroboration of 1-alkynes with catecholborane or pinacolborane provides high yields of the (E)-alkenylboronic acid esters. nii.ac.jp A proposed mechanism involves the initial hydroboration of the alkyne by dicyclohexylborane to form an (E)-1-alkenyldicyclohexylborane intermediate. The alkenyl group is then transferred to the catecholborane or pinacolborane, regenerating the dicyclohexylborane catalyst. nii.ac.jp Iron complexes have also been shown to catalyze the hydroboration of terminal alkynes with pinacolborane, selectively yielding the (E)-isomers. organic-chemistry.org

| Reagent/Catalyst System | Substrate | Product | Key Features | Reference(s) |

| 1. Catecholborane; 2. H₂O | 1-Alkyne | (E)-Alkenylboronic acid | Standard method for generating the free boronic acid. | redalyc.org, scielo.org.bo |

| 1. Dicyclohexylborane, Catecholborane; 2. Pinacol | 1-Alkyne | (E)-Alkenylboronic acid pinacol ester | One-pot procedure from BH₃ in THF; efficient transfer of the alkenyl group. | nii.ac.jp |

| Pinacolborane, cat. Dicyclohexylborane | 1-Alkyne | (E)-Alkenylboronic acid pinacol ester | Reaction proceeds under neat conditions at room temperature. | nii.ac.jp |

| Pinacolborane, Fe Catalyst | 1-Alkyne | (E)-Alkenylboronic acid pinacol ester | Iron-catalyzed syn-addition provides high E-selectivity. | organic-chemistry.org |

Anti-Hydroboration for (Z)-Isomer Synthesis

The synthesis of the thermodynamically less stable (Z)-alkenylboronic acids is more challenging and requires strategies that favor anti-addition of the B-H bond across the alkyne. researchgate.net Direct hydroboration to yield (Z)-isomers is not standard and typically relies on specialized transition-metal catalyst systems.

Ruthenium-hydride pincer complexes have been shown to catalyze the anti-Markovnikov addition of pinacolborane to terminal alkynes, affording (Z)-vinylboronates. organic-chemistry.org The proposed mechanism involves the rearrangement of a coordinated alkyne to a (Z)-vinylidene intermediate, which facilitates the apparent trans-hydroboration. Similarly, cobalt-based catalysts with CNC pincer ligands have been developed for the highly (Z)-selective hydroboration of terminal alkynes. researchgate.net Transition-metal-free approaches have also emerged, such as the use of borenium cations derived from N-heterocyclic carbenes (NHCs), which can exclusively produce (Z)-vinylboranes via trans-hydroboration. researchgate.net

| Catalyst System | Substrate | Product | Key Features | Reference(s) |

| Ruthenium Hydride Pincer Complex | Terminal Alkyne | (Z)-Vinylboronate | Catalytic trans-hydroboration via a vinylidene intermediate. | organic-chemistry.org |

| Cobalt CNC Pincer Complex | Terminal Alkyne | (Z)-Vinylboronate | Cost-effective metal catalyst with excellent Z-selectivity. | researchgate.net |

| Borenium Cation [NHC(9-BBN)]⁺ | Terminal Alkyne | (Z)-Vinylborane | Transition-metal-free trans-hydroboration. | researchgate.net |

Stereospecific Synthesis from Halogenated Precursors

An alternative strategy to control olefin geometry involves the use of stereodefined alkenyl halide precursors. For instance, (Z)-1-alkenylboronates can be prepared through the hydroboration of 1-bromo-1-alkynes with reagents like HBBr₂·SMe₂, followed by esterification and subsequent hydrodebromination. nii.ac.jp

Conversely, a change in geometry can be achieved through nucleophilic substitution. Research has shown that (Z)-(1-bromo-1-alkenyl)boronic esters can react with organolithium or Grignard reagents in a nucleophilic substitution reaction to yield (E)-(1-substituted-1-alkenyl)boronic esters stereoselectively. acs.org This method allows for the conversion of a (Z)-precursor into an (E)-product, providing another layer of control over the final olefin geometry.

Reaction Mechanisms and Reactivity of E 1 Pentenylboronic Acid

Mechanistic Investigations of Cross-Coupling Reactions

The versatility of (E)-1-pentenylboronic acid is demonstrated in a variety of cross-coupling reactions, each proceeding through a distinct catalytic cycle. Understanding these mechanisms is crucial for optimizing reaction conditions and predicting product outcomes.

Suzuki-Miyaura Cross-Coupling Reaction Pathways

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. organic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base to activate the boronic acid. youtube.com

In the Suzuki-Miyaura reaction, (E)-1-pentenylboronic acid serves as the nucleophilic partner. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (e.g., an aryl or vinyl halide) to a Pd(0) complex, forming a Pd(II) intermediate.

Transmetalation: This is the crucial step where the 1-pentenyl group is transferred from the boron atom to the palladium center. The presence of a base is essential for this step to occur. The base activates the boronic acid by forming a more nucleophilic boronate species (e.g., [(E)-CH3(CH2)2CH=CHB(OH)3]⁻). nih.gov This boronate then reacts with the Pd(II) complex, displacing the halide and forming a diorganopalladium(II) intermediate. The exact mechanism of transmetalation has been a subject of extensive study, with evidence suggesting that it can proceed through different pathways depending on the reaction conditions. nih.govillinois.edursc.org

Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium center, forming the desired cross-coupled product and regenerating the Pd(0) catalyst. This step typically proceeds with retention of the stereochemistry of the double bond.

The reactivity of alkenylboronic acids in Suzuki-Miyaura couplings can be influenced by the nature of the substituents on the double bond. rsc.org While specific kinetic data for (E)-1-pentenylboronic acid is not extensively documented in readily available literature, the general principles of alkenylboronic acid reactivity apply.

The efficiency and selectivity of the Suzuki-Miyaura coupling of (E)-1-pentenylboronic acid are significantly influenced by the choice of ligands, bases, and solvents.

Ligands: Phosphine-based ligands are commonly employed to stabilize the palladium catalyst and modulate its reactivity. The steric and electronic properties of the ligand can affect the rates of oxidative addition and reductive elimination. For alkenylboronic acids, the choice of ligand can also be critical in preventing side reactions such as isomerization of the double bond.

Bases: A variety of inorganic and organic bases can be used, with common choices including carbonates, phosphates, and hydroxides. The role of the base is multifaceted; it not only activates the boronic acid but also participates in the regeneration of the active catalyst. organic-chemistry.org The strength and solubility of the base can impact the reaction rate and yield.

Solvents: The choice of solvent can influence the solubility of the reactants and catalyst, as well as the rates of the individual steps in the catalytic cycle. illinois.edunih.gov Common solvents for Suzuki-Miyaura reactions include ethereal solvents like THF and dioxane, aromatic hydrocarbons such as toluene, and polar aprotic solvents like DMF. Aqueous solvent mixtures are also frequently used and can enhance the rate of transmetalation. nih.gov

Table 1: General Parameters for Suzuki-Miyaura Coupling of Alkenylboronic Acids

| Parameter | Common Choices | Role in the Reaction |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Facilitates the cross-coupling reaction |

| Ligand | PPh₃, SPhos, Buchwald ligands | Stabilizes the catalyst, influences reactivity and selectivity |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | Activates the boronic acid for transmetalation |

| Solvent | Toluene, Dioxane, THF, DMF, Water mixtures | Solubilizes reactants, influences reaction rates |

Chan-Lam Cross-Coupling Reactions Involving 1-Pentenylboronic Acid

The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds. researchgate.netorganic-chemistry.orgorganic-chemistry.org This reaction typically employs a copper catalyst and couples boronic acids with amines, phenols, and other N- and O-nucleophiles. nrochemistry.comwikipedia.orgrug.nl

The proposed mechanism for the Chan-Lam coupling involves the following key steps: st-andrews.ac.uk

Ligand Exchange: The reaction initiates with the coordination of the N- or O-nucleophile to the Cu(II) catalyst.

Transmetalation: The (E)-1-pentenylboronic acid then undergoes transmetalation with the copper complex, transferring the pentenyl group to the copper center.

Reductive Elimination: The final step is the reductive elimination of the pentenyl group and the heteroatom nucleophile, forming the C-N or C-O bond and a Cu(0) species. The Cu(0) is then re-oxidized to Cu(II) by an oxidant, often atmospheric oxygen, to complete the catalytic cycle.

While the Chan-Lam coupling is well-established for arylboronic acids, its application with alkenylboronic acids like (E)-1-pentenylboronic acid is also documented, providing access to enamines and vinyl ethers. nih.gov

Reductive Heck-Type Processes Utilizing Alkenyl Boronic Acids

The Heck reaction is a palladium-catalyzed reaction that forms a carbon-carbon bond between an unsaturated halide and an alkene. organic-chemistry.orgyoutube.comwikipedia.org A variation of this is the reductive Heck reaction, where a hydride source is used to intercept the alkylpalladium(II) intermediate, leading to a hydroarylation or hydrovinylation product.

Another related process is the oxidative Heck reaction, which utilizes a boronic acid as the organometallic partner in place of an organohalide. hw.ac.ukelsevierpure.com In this case, (E)-1-pentenylboronic acid can react with an alkene in the presence of a Pd(II) catalyst and an oxidant. The proposed mechanism involves:

Transmetalation: The pentenyl group is transferred from the boronic acid to the Pd(II) catalyst.

Migratory Insertion: The alkene then inserts into the Pd-C bond.

β-Hydride Elimination: Elimination of a β-hydride from the resulting alkylpalladium intermediate forms the coupled product and a palladium hydride species.

Reoxidation: The resulting Pd(0) is reoxidized to Pd(II) by an oxidant to continue the catalytic cycle.

A boryl-Heck reaction has also been developed, which allows for the direct borylation of alkenes. nih.gov

Other Metal-Catalyzed Cross-Coupling Modalities

Beyond the well-known palladium- and copper-catalyzed reactions, (E)-1-pentenylboronic acid can participate in cross-coupling reactions catalyzed by other transition metals.

Nickel-Catalyzed Coupling: Nickel catalysts can be a more cost-effective alternative to palladium for Suzuki-Miyaura type couplings. organic-chemistry.org Nickel complexes can catalyze the cross-coupling of boronic acids with a variety of electrophiles, including those that are challenging for palladium catalysts. princeton.eduucla.edu The mechanistic pathway is generally similar to that of palladium, involving oxidative addition, transmetalation, and reductive elimination.

Rhodium-Catalyzed Reactions: Rhodium catalysts are particularly effective in catalyzing the 1,4-conjugate addition of organoboronic acids to α,β-unsaturated carbonyl compounds. nih.govrug.nlnih.govwiley-vch.debeilstein-journals.orgkashanu.ac.irbeilstein-journals.org For (E)-1-pentenylboronic acid, this reaction would involve the addition of the pentenyl group to the β-position of an enone or enoate. The mechanism is thought to proceed through an organorhodium intermediate that undergoes migratory insertion of the activated alkene.

Table 2: Overview of Metal-Catalyzed Reactions of (E)-1-Pentenylboronic Acid

| Reaction Type | Metal Catalyst | Typical Coupling Partner | Bond Formed |

| Suzuki-Miyaura | Palladium | Aryl/Vinyl Halides | C(sp²)-C(sp²) |

| Chan-Lam | Copper | Amines, Phenols | C(sp²)-N, C(sp²)-O |

| Oxidative Heck | Palladium | Alkenes | C(sp²)-C(sp²) |

| Conjugate Addition | Rhodium | α,β-Unsaturated Carbonyls | C(sp²)-C(sp³) |

| Suzuki-Miyaura Type | Nickel | Aryl Halides/Ethers | C(sp²)-C(sp²) |

Radical Additions to Alkenyl Boronates

The addition of radical species to the double bond of alkenylboron compounds, such as (E)-1-pentenylboronic acid, is a powerful method for constructing new organoboron reagents. nih.govnih.gov These reactions typically proceed via a Giese-type radical addition to the alkene, which generates a transient α-boryl radical intermediate. researchgate.net The stability of this intermediate is a key feature of the reaction; the three-coordinate boron center possesses a vacant p-orbital that can engage in π-bonding with the adjacent carbon-centered radical, delocalizing the unpaired electron and providing significant thermodynamic stabilization. nih.govresearchgate.net

The efficiency of these radical additions is often governed by polarity matching. nih.gov Nucleophilic alkyl radicals, such as the tert-butyl radical, add efficiently to the relatively electron-poor double bond of alkenyl boronates. nih.gov In contrast, less nucleophilic primary alkyl radicals tend to react poorly, highlighting the importance of the radical's electronic character in achieving successful transformations. nih.gov

Photocatalyzed Hydrosilylation of Alkenyl Boronates

A prominent example of radical addition is the photocatalyzed hydrosilylation of alkenyl boronates, which provides access to valuable geminal borosilane compounds. nih.gov This transformation is typically achieved through a photoinduced hydrogen atom transfer (HAT) catalytic cycle. nih.govresearchgate.net In this process, a photocatalyst, upon excitation by visible light, initiates the formation of a silyl (B83357) radical from a silane (B1218182) precursor. researchgate.net This nucleophilic silyl radical then undergoes a regioselective addition to the α-carbon of the alkenyl boronate. researchgate.netnih.gov The resulting α-boryl radical intermediate subsequently abstracts a hydrogen atom from a HAT catalyst to furnish the final geminal borosilane product and regenerate the catalytic species. researchgate.net

Mechanistic studies indicate that the high α-selectivity observed in this reaction is a result of both a kinetically favored radical addition to the α-position and an energetically favorable subsequent HAT process. nih.gov The reaction proceeds under mild conditions and tolerates a range of silanes. nih.gov

Table 1: Representative Conditions for Photocatalyzed Hydrosilylation of Alkenyl Boronates This table illustrates typical conditions and expected outcomes for the α-selective hydrosilylation of an alkenyl boronate, based on published data for analogous substrates. researchgate.net

| Substrate | Silane | Photocatalyst | HAT Catalyst | Base | Solvent | Regioselectivity (α:β) | Yield |

| (E)-1-Alkenylboronate | (EtO)₃SiH | 4CzIPN | EtO₂CCH₂SH | DIPEA | MTBE | >20:1 | High |

| (E)-1-Alkenylboronate | PhSiH₃ | 4CzIPN | EtO₂CCH₂SH | DIPEA | MTBE | >20:1 | High |

| (E)-1-Alkenylboronate | iPr₃SiSH | 4CzIPN | - | DIPEA | THF | >20:1 | Moderate |

Regioselectivity and Stereocontrol in Radical Addition Processes

Regioselectivity is a critical aspect of radical additions to alkenyl boronates. The outcome, whether α- or β-addition, is influenced by the nature of the incoming radical. rsc.org As observed in photocatalyzed hydrosilylation, silyl radicals consistently add to the α-position to yield geminal borosilanes. nih.gov Conversely, many nucleophilic carbon-centered radicals add selectively to the β-position. researchgate.net This β-addition also generates the thermodynamically stabilized α-boryl radical, which can then be trapped to form the final product. researchgate.net The ability of the boron group to stabilize an adjacent radical center is the primary driver for the regiochemical outcomes in these reactions. nih.gov

Achieving stereocontrol in these processes is an advanced challenge that is being addressed through innovative catalytic systems. nih.govresearchgate.net For instance, hybrid transition-metal and radical-based methodologies have been developed that enable enantioselective additions of organozinc reagents and alkyl halides across the double bond of alkenyl boron reagents, delivering products with high enantioselectivity. researchgate.net

Electrophilic and Nucleophilic Activation Modes of Boronic Acids

The boronic acid functional group in (E)-1-pentenylboronic acid can be activated through distinct electrophilic and nucleophilic modes, greatly expanding its synthetic utility beyond reactions at the alkenyl moiety. rsc.orgnih.gov This dual reactivity allows boronic acids to function as versatile catalysts for a range of transformations. nih.govrsc.org

Electrophilic Activation: Boronic acids are mild Lewis acids capable of forming reversible covalent bonds with hydroxyl-containing functional groups, such as carboxylic acids and alcohols. rsc.orgnih.gov This interaction forms transient boronic esters or acylboronates. rsc.org The formation of these intermediates activates the substrate by increasing its electrophilic character. rsc.orgrsc.org This mode of activation is the basis for boronic acid-catalyzed reactions like the direct amidation of carboxylic acids with amines and certain Friedel–Crafts-type alkylations of arenes with alcohols. rsc.orgnih.govrsc.org

Nucleophilic Activation: In the presence of diols or other bidentate Lewis bases, a boronic acid can transition from a trigonal planar (sp²) geometry to a tetrahedral (sp³) boronate complex. rsc.orgnih.gov This structural change increases the electron density on the oxygen atoms bound to the boron, thereby enhancing their nucleophilicity. rsc.orgnih.gov This nucleophilic activation has been exploited in the site-selective acylation and alkylation of carbohydrates and other polyols, where the boronic acid directs the reaction to a specific hydroxyl group. nih.gov

The alkenyl boronate unit itself is considered to have ambiphilic reactivity; the olefinic part can act as an electrophile, while the boronate group can act as a nucleophile after coordination with a Lewis base. rsc.org

Protodeboronation Studies of Alkenyl Boronic Acid Species

Protodeboronation is a chemical reaction that involves the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond, mediated by a proton source. wikipedia.org While often considered an undesired side reaction in metal-catalyzed cross-couplings, it can also be a deliberate synthetic step. wikipedia.org

For alkenyl boronic acids, the C(sp²)-B bond is generally robust, and the rate of protodeboronation is typically very slow under many conditions. acs.org Mechanistic studies have revealed that the reaction is highly dependent on pH, as this dictates the speciation of the boronic acid in aqueous media. wikipedia.orgacs.org The process can occur through multiple pathways, including general acid-catalyzed protonolysis of the neutral boronic acid (RB(OH)₂) or a base-catalyzed pathway involving the reaction of the anionic boronate species (RB(OH)₃⁻) with water. wikipedia.org The relative contribution of each pathway is sensitive to the reaction conditions and the electronic properties of the organic substituent on the boron atom. wikipedia.org For vinyl boronic acids, studies have shown extremely slow reaction rates, with half-lives often exceeding a week even at elevated temperatures and high pH. acs.org

Catalysis in Transformations Involving E 1 Pentenylboronic Acid

Transition Metal-Catalyzed Processes

Transition metals, particularly palladium and rhodium, are pivotal in activating (E)-1-Pentenylboronic acid and its derivatives for various coupling reactions. These metals facilitate transformations such as cross-coupling, C-H functionalization, and asymmetric additions, providing pathways to complex molecular architectures.

Palladium stands as one of the most extensively used metals for catalyzing reactions with organoboron compounds. Its catalytic cycles, typically involving Pd(0) and Pd(II) oxidation states, are highly efficient for creating C(sp²)-C(sp²) and other carbon-carbon bonds.

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, uniting an organoboron species with an organic halide or triflate using a palladium catalyst and a base. wikipedia.orgrsc.org Alkenylboronic acids, including (E)-1-pentenylboronic acid, are effective coupling partners in this reaction, yielding substituted dienes and styrenes. libretexts.org

The catalytic cycle generally involves three key steps:

Oxidative Addition: A Pd(0) complex reacts with the organic halide (R¹-X) to form a Pd(II) intermediate. wikipedia.org

Transmetalation: The organoboron compound, activated by a base, transfers its organic group (in this case, the 1-pentenyl group) to the Pd(II) complex, displacing the halide. wikipedia.org

Reductive Elimination: The two organic groups on the palladium complex couple, forming the final product (R¹-R²) and regenerating the Pd(0) catalyst. libretexts.org

The choice of catalyst, ligand, base, and solvent is crucial for reaction efficiency. Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. libretexts.org Ligands, often bulky and electron-rich phosphines, stabilize the palladium center and facilitate the catalytic steps. While specific studies detailing catalyst systems for (E)-1-pentenylboronic acid are not widespread, general conditions for alkenylboronic acids are well-established and applicable.

Table 1: Representative Catalyst Systems for Suzuki-Miyaura Coupling of Alkenylboronic Acids

| Catalyst Precursor | Ligand | Base | Solvent(s) | Coupling Partner Type | Ref. |

| Pd(PPh₃)₄ | - | Na₂CO₃ | Benzene/H₂O | Vinyl Halide | tcichemicals.com |

| PdCl₂(dppf) | - | NaOEt | THF | Vinyl Halide | tcichemicals.com |

| Pd(OAc)₂ | PCy₃ | K₃PO₄ | Toluene | Vinyl Triflates | tcichemicals.com |

This table presents generally effective catalyst systems for alkenylboronic acids, which are applicable to (E)-1-pentenylboronic acid.

Palladium-catalyzed C-H functionalization is a powerful strategy that allows for the direct conversion of carbon-hydrogen bonds into new carbon-carbon bonds, avoiding the need for pre-functionalized substrates. nih.gov In this context, a C-H bond on one molecule can be directly coupled with a reagent like an alkenylboronic acid.

These reactions often employ a directing group on the substrate, which coordinates to the palladium catalyst and positions it for selective activation of a specific C-H bond (often at the ortho-position). nih.gov The general mechanism involves the formation of a cyclopalladated intermediate, which then reacts with the coupling partner. nih.govnih.gov While the direct alkenylation of C-H bonds with alkenylboronic acids under palladium catalysis is a known strategy, detailed examples specifically employing (E)-1-pentenylboronic acid are not prominently featured in the literature. However, the principle has been demonstrated with closely related reagents and alternative metal catalysts, indicating the potential for (E)-1-pentenylboronic acid to act as an alkenylating agent in such transformations.

Rhodium catalysts offer a complementary reactivity to palladium, particularly in the realm of asymmetric synthesis. Rhodium complexes are highly effective in catalyzing additions of organoboron reagents to unsaturated systems, often achieving high levels of stereocontrol.

Rhodium-catalyzed asymmetric carbometalation is a sophisticated method for constructing chiral molecules. In this process, a rhodium-alkenyl species, formed from an alkenylboronic acid, adds across a carbon-carbon double or triple bond in an enantioselective manner. This strategy has been successfully applied to the functionalization of strained alkenes and dienes. dicp.ac.cnnih.gov

For instance, research has shown that rhodium catalysts can mediate the enantioselective addition of vinylboronic acids to substrates like cyclobutenone ketals. dicp.ac.cn The reaction proceeds through the formation of a chiral rhodium-diene complex, which then undergoes transmetalation with the vinylboronic acid. The resulting vinyl-rhodium species adds to the cyclobutene, creating a chiral cyclobutyl-rhodium intermediate that can be further transformed. dicp.ac.cn As (E)-1-pentenylboronic acid is a substituted vinylboronic acid, it is a suitable substrate for this type of transformation.

Table 2: Catalyst System for Rhodium-Catalyzed Asymmetric Carbometalation of Cyclobutenone Ketals with Vinylboronic Acids

| Catalyst Precursor | Chiral Ligand | Substrate | Boronic Acid | Yield (%) | Enantiomeric Excess (ee, %) | Ref. |

| [Rh(cod)Cl]₂ | Chiral Diene | Cyclobutenone Ketal | Phenylvinylboronic acid | 85 | 95 | dicp.ac.cn |

| [Rh(cod)OH]₂ | (S)-Segphos | Dihydropyridine | Phenylvinylboronic acid | 81 | 96 | nih.gov |

This table shows results for representative vinylboronic acids, demonstrating the high efficiency and enantioselectivity of the method applicable to (E)-1-pentenylboronic acid.

The rhodium-catalyzed asymmetric 1,4-conjugate addition (Hayashi-Miyaura reaction) of organoboronic acids to electron-deficient olefins is a robust method for creating chiral carbon-carbon bonds at the β-position of a carbonyl or other electron-withdrawing group. nih.gov This reaction has been successfully extended from arylboronic acids to include alkenylboronic acids.

The process typically involves a rhodium(I) precursor, such as [Rh(acac)(C₂H₄)₂], and a chiral bisphosphine ligand like BINAP. The catalyst system adds the alkenyl group from the boronic acid to α,β-unsaturated ketones, esters, and other Michael acceptors with high yields and excellent enantioselectivity. yok.gov.tr Studies have demonstrated that various alkenylboronic acids, including those structurally similar to (E)-1-pentenylboronic acid, are competent nucleophiles in this transformation, affording chiral alkenylated products.

Table 3: Rhodium-Catalyzed Asymmetric Conjugate Addition of Alkenylboronic Acids to Enones

| Catalyst System | Substrate (Enone) | Alkenylboronic Acid | Yield (%) | Enantiomeric Excess (ee, %) | Ref. |

| [Rh(acac)(C₂H₄)₂] / (S)-BINAP | 2-Cyclohexen-1-one | (E)-1-Heptenylboronic acid | 98 | 97 | yok.gov.tr |

| [Rh(acac)(C₂H₄)₂] / (S)-BINAP | 2-Cyclohexen-1-one | (E)-3,3-Dimethyl-1-butenylboronic acid | 94 | 92 | yok.gov.tr |

| [Rh(acac)(C₂H₄)₂] / (S)-BINAP | 2-Cyclopenten-1-one | (E)-1-Heptenylboronic acid | 99 | 96 | yok.gov.tr |

| Rhodium/Diene | 2-Cyclohexen-1-one | (E)-1,2-Diphenylethenylboronic acid | 95 | 99 | rsc.org |

This table highlights the successful application of alkenylboronic acids analogous to (E)-1-pentenylboronic acid in asymmetric conjugate additions.

Copper-Catalyzed Reactions

Copper catalysis offers a cost-effective and efficient alternative to palladium-based systems for certain transformations. In the context of (E)-1-pentenylboronic acid, copper catalysts are effective in promoting both C-H activation and classical cross-coupling reactions.

Copper(II)-catalyzed C-H alkenylation has emerged as a powerful method for the synthesis of multi-substituted alkenes and dienes. nsf.gov This transformation enables the direct coupling of C-H bonds with vinyl boronates, including derivatives of (E)-1-pentenylboronic acid. Research has demonstrated the successful alkenylation of benzoic acid derivatives using (E)-1-pentenylboronic acid pinacol (B44631) ester as the alkenylating agent. nsf.gov The reaction typically employs an oxazoline-aniline directing group to achieve high efficiency and control. nsf.gov This methodology is noted for its mild reaction conditions and broad tolerance of functional groups, which surpasses that of some palladium-catalyzed systems. nsf.gov

A key feature of this process is its scalability. For instance, a gram-scale coupling of a substituted benzoic acid with (E)-1-pentenylboronic acid pinacol ester proceeded efficiently, yielding the desired alkenylated product in significant amounts. nsf.gov The directing group can be subsequently removed, and the resulting alkenylated benzoic acid serves as a versatile intermediate for further synthetic transformations into structures like alkylated benzoic acids, lactams, and aldehydes. nsf.gov

| Substrate (Benzoic Acid Derivative) | Catalyst System | Solvent | Temperature | Isolated Yield (%) |

|---|---|---|---|---|

| 4-Methoxybenzoic acid derivative | Cu(OAc)₂ (10 mol%), Ag₂CO₃ (2.0 equiv) | DCE | 100 °C | 85 |

| 4-Fluorobenzoic acid derivative | Cu(OAc)₂ (10 mol%), Ag₂CO₃ (2.0 equiv) | DCE | 100 °C | 83 |

| 3-Methylbenzoic acid derivative | Cu(OAc)₂ (10 mol%), Ag₂CO₃ (2.0 equiv) | DCE | 100 °C | 88 |

| 2-Methylbenzoic acid derivative | Cu(OAc)₂ (10 mol%), Ag₂CO₃ (2.0 equiv) | DCE | 100 °C | 55 |

The Chan-Lam reaction is a copper-catalyzed cross-coupling of boronic acids with amines (N-H) or thiols (S-H) to form carbon-nitrogen and carbon-sulfur bonds, respectively. rsc.orgwikipedia.org This reaction is a cornerstone of modern synthesis, providing a powerful tool for creating aryl and vinyl-heteroatom linkages. organic-chemistry.org The mechanism is thought to involve a copper(III) intermediate that undergoes reductive elimination to form the final product. wikipedia.org

(E)-1-Pentenylboronic acid has been shown to be a competent substrate in Chan-Lam couplings. In a notable example, the reaction between 1-pentenylboronic acid and imidazole (B134444) was achieved at room temperature using a square pyramidal copper complex, [Cu(DMAP)₄I]I, as the catalyst. rsc.org This transformation was remarkably efficient, affording the corresponding N-alkenylated imidazole (enamine) in high yield within a short reaction time. rsc.org This demonstrates the utility of the Chan-Lam reaction for constructing N-vinyl compounds from readily available starting materials. The reaction's success at room temperature highlights its mild nature and operational simplicity compared to other cross-coupling methods that often require elevated temperatures. rsc.orgorganic-chemistry.org

| Boronic Acid | Coupling Partner | Catalyst | Solvent | Temperature | Time | Isolated Yield (%) |

|---|---|---|---|---|---|---|

| This compound | Imidazole | [Cu(DMAP)₄I]I (2 mol%) | Methanol | Room Temp. | 30 min | 90 |

Nickel Hydride Catalysis in C(sp³)-C(sp³) Cross-Coupling

Nickel hydride (Ni-H) catalysis has become a prominent strategy for the enantioselective formation of C(sp³)–C(sp³) bonds. chemrxiv.orgdicp.ac.cn This approach typically involves the enantioselective insertion of a Ni-H species into an internal olefin, such as an alkenyl boronate, to generate a chiral alkyl-nickel intermediate. dicp.ac.cnnih.gov This intermediate then couples with an alkyl electrophile to form the C-C bond. This method is highly valued for its ability to construct chiral centers from simple, stable olefin precursors under mild conditions. chemrxiv.org

While many studies utilize model substrates like trans-1-hexenylboronic acid pinacol ester, the methodology is directly applicable to (E)-1-pentenylboronic acid and its derivatives. dicp.ac.cn The reaction couples non-activated alkyl iodides with alkenyl boronates to produce chiral alkyl boronic acid pinacol esters, which are versatile synthetic intermediates. nih.gov The process demonstrates broad substrate scope and high functional group tolerance, making it suitable for complex molecule synthesis and late-stage functionalization. chemrxiv.org The key to the reaction's success lies in the generation of the Ni-H species from a nickel precatalyst and a hydrosilane, which then participates in the catalytic cycle. dicp.ac.cn

| Alkenyl Boronate Type | Alkyl Halide Type | Nickel Source | Ligand | Hydrosilane | Product Type |

|---|---|---|---|---|---|

| (E)-Alkenylboronic acid pinacol ester | Non-activated primary/secondary alkyl iodide | NiCl₂ | Chiral Bis(oxazoline) ligand | Diethoxymethylsilane (DEMS) | Chiral alkylboronic acid pinacol ester |

Platinum-Catalyzed Hydrosilylation Reactions

Hydrosilylation is the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double bond. qualitas1998.net This reaction is most commonly catalyzed by platinum-based complexes, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst. qualitas1998.net The reaction typically proceeds via a syn-addition of the hydrosilane to the alkene, leading to anti-Markovnikov products. libretexts.org For terminal alkenes, this results in the formation of a terminal alkylsilane.

The vinyl group in (E)-1-pentenylboronic acid is a potential substrate for platinum-catalyzed hydrosilylation. The reaction would involve the addition of a hydrosilane across the C=C bond to yield a silylated alkylboronic acid. The efficiency and regioselectivity of such a reaction would depend on the specific platinum catalyst, the hydrosilane used, and the reaction conditions. libretexts.orggoogle.com The presence of the boronic acid moiety could potentially influence the catalytic activity or selectivity, either through electronic effects or by coordinating to the platinum center. While the general principles of hydrosilylation are well-established for simple alkenes, specific studies focusing on the hydrosilylation of (E)-1-pentenylboronic acid are not extensively documented in the reviewed literature. However, the transformation remains a plausible synthetic route to functionalized boronic acids. qualitas1998.netmdpi.com

Organocatalysis and Non-Metallic Catalysis

Beyond their role as reagents in metal-catalyzed reactions, boronic acids can themselves function as catalysts. This area, known as boronic acid catalysis (BAC), represents a significant branch of organocatalysis.

Principles and Applications of Boronic Acid Catalysis (BAC)

Boronic acid catalysis (BAC) leverages the unique properties of the boronic acid functional group to catalyze a range of organic transformations without the need for a metal. rsc.org The fundamental principle of BAC relies on the ability of the Lewis acidic boron atom to form reversible covalent bonds with hydroxyl groups, such as those in alcohols and carboxylic acids. nih.govresearchgate.net This interaction can lead to two primary modes of activation. rsc.org

Electrophilic Activation : Boronic acids can activate hydroxyl groups towards nucleophilic attack. rsc.org For instance, by condensing with a carboxylic acid, a boronic acid can form an acyloxyboronate intermediate, which is more electrophilic than the parent carboxylic acid, facilitating reactions like amidation. rsc.org Similarly, activation of alcohols can generate carbocation-like intermediates that can participate in Friedel-Crafts-type reactions. rsc.org The catalytic efficiency in this mode is often correlated with the Lewis acidity of the boronic acid; more electron-deficient boronic acids are generally more active catalysts. researchgate.net

Nucleophilic Activation : In reactions involving diols or saccharides, boronic acids can form tetrahedral anionic boronate adducts. rsc.org The formation of this anionic complex increases the electron density on the oxygen atoms, thereby enhancing their nucleophilicity and promoting subsequent reactions like selective acylation. nih.gov

BAC is valued for its mild reaction conditions, high atom economy, and ability to circumvent the wasteful pre-activation of hydroxyl groups into halides or sulfonates. rsc.org Applications of BAC are diverse and include dehydrative etherifications, esterifications, cycloadditions, and the preparation of various heterocyclic compounds. researchgate.netacs.org

Lewis Acid Catalysis by Organoboron Compounds

Organoboron compounds are effective Lewis acid catalysts due to the electron-deficient nature of the boron atom. mdpi.com This allows them to activate Lewis basic substrates, typically those containing oxygen or nitrogen atoms, thereby facilitating a wide range of chemical transformations. nih.govresearchgate.net The catalytic cycle generally involves the reversible formation of a covalent bond between the boron center and a heteroatom of the substrate, such as the oxygen of a carbonyl or hydroxyl group. acs.org

This activation can lower the energy barrier for various reactions, including dehydrations, acylations, and cycloadditions. nih.gov While arylboronic acids, particularly those with electron-withdrawing substituents like pentafluorophenylboronic acid, are more commonly studied and utilized as catalysts, the fundamental principles of Lewis acidity apply to all organoboron compounds. mdpi.comrsc.org

The catalytic utility of (E)-1-Pentenylboronic acid itself is not extensively documented as a standalone Lewis acid catalyst. Its primary application in the literature is as a reactant in transformations catalyzed by other species, such as transition metals or different Lewis acids. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com For instance, it is listed as a reactant for the Lewis acid-catalyzed Nazarov reaction, a process where a separate Lewis acid would be employed to catalyze the cyclization of a divinyl ketone that could be formed in situ from a derivative of this compound. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

The general mechanism for Lewis acid catalysis by a generic boronic acid (RB(OH)₂) involves the activation of a carbonyl compound, as detailed in the table below.

Table 1: General Steps in Lewis Acid Catalysis of Carbonyl Compounds by Boronic Acids

| Step | Description |

|---|---|

| 1. Coordination | The Lewis acidic boron atom of the boronic acid coordinates to the Lewis basic oxygen atom of the carbonyl group. |

| 2. Activation | This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. |

| 3. Nucleophilic Attack | A nucleophile attacks the activated carbonyl carbon. |

| 4. Catalyst Regeneration | The boronic acid catalyst is released and can enter a new catalytic cycle. |

Research into borane (B79455) catalysis, a related field, shows that boranes can catalyze a plethora of transformations, including hydrogenations and hydrosilylations, further underscoring the catalytic potential of boron-based compounds. mdpi.com

Brønsted Acid Catalysis with Boronic Acids

Although primarily recognized as Lewis acids, boronic acids can also function as Brønsted acid catalysts under specific conditions. nih.gov This mode of catalysis is less common and often occurs in concert with other factors. nih.gov One proposed mechanism involves the formation of a strong Brønsted acid in situ. For example, the interaction of a boronic acid with certain solvents, such as hexafluoroisopropanol (HFIP), can generate a highly acidic species capable of protonating substrates. nih.gov

Another pathway is Lewis acid-assisted Brønsted acidity, where the boronic acid activates a water molecule or a hydroxyl group, increasing its acidity and enabling it to act as a proton donor. nih.gov This dual activation model can be highly effective in reactions like dehydrative condensations. nih.gov

Studies have shown that combining an arylboronic acid with a Brønsted acid co-catalyst can lead to highly efficient systems for reactions like the synthesis of 2H-chromenes. rsc.org In these systems, the boronic acid activates an alcohol, while the Brønsted acid facilitates a subsequent step.

Table 2: Co-Catalyst System for 2H-Chromene Synthesis

| Boronic Acid Catalyst (mol%) | Brønsted Acid Co-Catalyst (mol%) | Substrates | Product Yield | Reference |

|---|---|---|---|---|

| C₆F₅B(OH)₂ (10) | Diphenylphosphinic acid (10) | 2-Naphthol and an α,β-unsaturated ketone | High | rsc.org |

This table illustrates the catalytic activity of electron-deficient arylboronic acids in a co-catalyzed system. Specific data for (E)-1-pentenylboronic acid as a Brønsted acid catalyst is not available in the cited literature.

Mechanistic investigations into boronic acid catalysis have highlighted that what may appear to be Lewis acid catalysis can sometimes be attributed to in situ generated Brønsted acids or a dual hydrogen-bonding activation mode. nih.gov The specific catalytic pathway is highly dependent on the reaction substrates, solvent, and the structure of the boronic acid itself. nih.gov For (E)-1-pentenylboronic acid, its potential to act as a Brønsted acid catalyst remains a theoretical possibility rather than a documented application, with its role as a synthetic reagent in cross-coupling reactions being its established function. jst.go.jpclockss.org

Advanced Applications of E 1 Pentenylboronic Acid in Complex Molecule Synthesis

Iterative Cross-Coupling Strategies for Polyene Natural Product Construction

The synthesis of polyenes, which are organic compounds containing multiple alternating double bonds, presents significant challenges due to the sensitivity of these conjugated systems. researchgate.net The Suzuki-Miyaura cross-coupling reaction, which utilizes organoboron compounds, is an attractive method for polyene synthesis due to its mild, non-acidic, and stereospecific nature. researchgate.netnih.gov However, the instability of polyenylboronic acids has historically limited their widespread use. nih.gov

To address this limitation, researchers have developed iterative cross-coupling (ICC) strategies using stable, protected boronic acid building blocks. researchgate.net In the development of these groundbreaking methods, (E)-1-pentenylboronic acid has served as a crucial model substrate. nih.govnih.gov For instance, in the synthesis of complex polyene frameworks, researchers extensively surveyed various catalysts, bases, and solvents for the cross-coupling of a protected trienylchloride building block with (E)-1-pentenylboronic acid. nih.gov These investigations led to the identification of optimal conditions—using a palladium acetate/phosphine (B1218219) catalyst system with cesium carbonate as the base—that provided the desired tetraenyl product in good yields. nih.gov

This iterative approach, which involves the sequential coupling of bifunctional building blocks, has been successfully applied to the total synthesis of several polyene natural products, including all-trans-retinal (B13868) and β-parinaric acid. researchgate.net The strategy relies on the use of N-methyliminodiacetic acid (MIDA) protected boronates, which are stable to purification and storage, to assemble complex polyene chains. researchgate.netnih.gov The stereochemical integrity of the double bonds is maintained throughout the process, highlighting the stereospecificity of the Suzuki-Miyaura reaction. nih.gov The successful use of (E)-1-pentenylboronic acid in these model systems was instrumental in demonstrating the feasibility and robustness of this powerful synthetic methodology for constructing complex natural products. nih.govnih.gov

Table 1: Model Reaction in Iterative Cross-Coupling

| Reactant 1 | Reactant 2 | Catalyst System | Product | Significance | Reference |

|---|---|---|---|---|---|

| Protected trienylchloride | (E)-1-Pentenylboronic acid | Pd(OAc)2/phosphine, Cs2CO3 | Tetraenyl MIDA boronate | Established optimal conditions for polyene synthesis | nih.gov |

| Iodopolyenyl MIDA boronate | (E)-Pentenyl boronic acid | Pd(OAc)2, SPhos/XPhos, Cs2CO3 | Stereochemically complex polyenes | Demonstrated stereoretention in complex couplings | nih.gov |

Enabling the Synthesis of Chiral Building Blocks

Asymmetric synthesis, the formation of a chiral product from an achiral or racemic precursor, is a cornerstone of modern medicinal chemistry, as the biological activity of a drug is often dependent on its stereochemistry. wikipedia.orgyork.ac.ukwikipedia.org Boronic acids and their derivatives are valuable reagents in asymmetric synthesis, enabling the creation of specific enantiomers or diastereomers. nih.gov Alkenylboronic acids, including (E)-1-pentenylboronic acid, can be employed in stereospecific reactions to generate chiral centers with high fidelity. redalyc.orgdurgapurgovtcollege.ac.in

One key approach involves the reaction of chiral boronic esters with reagents like (dichloromethyl)lithium, which can create a new chiral center with a high degree of diastereoselectivity. iupac.org Furthermore, transition-metal-free cross-coupling reactions between secondary alkyl halides and alkenylboronic acids have been developed, offering a stereospecific SN2-type pathway to chiral products. nsf.gov

While direct examples detailing the use of (E)-1-pentenylboronic acid in the synthesis of a specific chiral therapeutic are not abundant in the cited literature, the principles of asymmetric induction using similar alkenylboronic acids are well-established. For example, the enantioselective cross-coupling of non-activated alkyl halides with alkenyl boronates has been used to synthesize chiral alkyl boronates, which are versatile intermediates for further transformations. nih.gov This methodology has been applied to the synthesis of a key chiral amino alcohol intermediate for the drug (S)-(+)-Pregabalin. nih.gov The stereospecific nature of reactions involving alkenylboronic acids allows the chirality of the starting material to be faithfully transferred to the product, a critical aspect in the synthesis of enantiomerically pure compounds. wikipedia.orgdurgapurgovtcollege.ac.in

Functionalization of Intricate Organic Scaffolds

The late-stage functionalization (LSF) of complex molecules is a powerful strategy in drug discovery, allowing for the rapid diversification of natural products and drug candidates to explore structure-activity relationships. nih.govbeilstein-journals.org This approach involves the selective modification of a specific position on an intricate molecular scaffold without altering the core structure. nih.gov Boronic acids have proven to be valuable reagents in LSF due to their reactivity and functional group tolerance. rsc.org

(E)-1-Pentenylboronic acid and its derivatives have been successfully employed in the late-stage functionalization of complex organic scaffolds. For instance, a copper-catalyzed C-H alkenylation of benzoic acid derivatives with (E)-1-pentenylboronic acid pinacol (B44631) ester has been reported. nsf.gov This method allows for the direct introduction of the pentenyl group into a complex molecule, and the directing group used in the reaction can be readily removed to furnish the functionalized benzoic acid, a significant intermediate in organic synthesis. nsf.gov

This type of transformation is particularly valuable as it allows for the modification of readily available starting materials, streamlining the synthesis of novel analogs. The ability to functionalize complex molecules at a late stage provides a more efficient alternative to de novo synthesis for exploring chemical space and optimizing the properties of bioactive compounds. nih.govrsc.org The use of alkenylboronic acids like (E)-1-pentenylboronic acid in LSF highlights their utility in generating libraries of related compounds for biological screening. diva-portal.org

Role in Research Towards Pharmaceutical Synthesis Intermediates

Boronic acids are important intermediates in the pharmaceutical industry due to their versatility in forming carbon-carbon and carbon-heteroatom bonds, most notably through the Suzuki-Miyaura coupling reaction. nih.govevonik.com This reaction is widely used in the synthesis of active pharmaceutical ingredients (APIs). evonik.com The development of drugs containing boronic acid functional groups, such as Bortezomib, has further spurred interest in this class of compounds. nih.gov

(E)-1-Pentenylboronic acid has been utilized in the synthesis of pharmaceutical intermediates. A patent describes the synthesis of E-(3-pent-1-enyl-phenyl)acetic acid sodium salt, a pharmaceutical compound, via the Suzuki coupling of methyl-(3-bromophenyl)acetate with trans-1-pentenylboronic acid. googleapis.com This demonstrates the direct application of (E)-1-pentenylboronic acid in the construction of a molecule with potential therapeutic relevance.

Furthermore, the general applicability of alkenylboronic acids in the synthesis of drug-like molecules is well-documented. They have been used in the late-stage modification of complex substrates derived from natural products like estrone (B1671321) and amino acids like 3-phenyl-l-alanine. researcher.life The ability to introduce an alkenyl group into a drug scaffold can significantly impact its biological activity and pharmacokinetic properties. The development of new synthetic methods involving alkenylboronic acids continues to expand the toolbox for medicinal chemists, enabling the creation of novel and more effective therapeutic agents. nih.govfrontiersin.org

Table 2: Application of (E)-1-Pentenylboronic Acid in Pharmaceutical Intermediate Synthesis

| Starting Material | Reagent | Reaction Type | Product | Application | Reference |

|---|---|---|---|---|---|

| Methyl-(3-bromophenyl)acetate | trans-1-Pentenylboronic acid | Suzuki Coupling | E-(3-pent-1-enyl-phenyl)acetic acid sodium salt | Pharmaceutical Compound | googleapis.com |

| Benzoic acid derivatives | (E)-1-Pentenylboronic acid pinacol ester | Copper-catalyzed C-H Alkenylation | Alkenylated benzoic acids | Pharmaceutical Intermediates | nsf.gov |

Contributions to the Development of Advanced Materials

The unique electronic properties of organoboron compounds have led to their exploration in the field of materials science. hector-fellow-academy.de Three-coordinate organoboron compounds, in particular, are of interest for applications in organic electronics due to their electron-accepting nature and luminescent properties. researchgate.netrsc.orgfrontiersin.org

Alkenylboronic acids and their derivatives have been identified as promising monomers for radical polymerization. researchgate.netoup.comoup.comresearchgate.net The vacant p-orbital on the boron atom can stabilize the growing polymer chain, enabling the formation of polymers with boron atoms attached to the main chain. oup.comoup.com These boron-containing polymers can then undergo post-polymerization modifications, allowing for the synthesis of novel polymers that are not accessible through conventional methods. researchgate.netoup.com For example, this "side-chain replacement" strategy has been used to create polymers like poly(α-methyl vinyl alcohol) and ethylene-acrylate copolymers. researcher.life (E)-1-Pentenylboronic acid, as a functionalized alkenylboronic acid, has the potential to be incorporated into such polymer systems, leading to materials with tailored properties.

Another area where boronic acids are making a significant impact is in the synthesis of Covalent Organic Frameworks (COFs). tcichemicals.comtcichemicals.com COFs are crystalline, porous materials constructed from organic building blocks linked by covalent bonds. tcichemicals.com The self-condensation of boronic acids or their condensation with diols are primary strategies for forming the framework of these materials. tcichemicals.comtcichemicals.com Boronic acid-functionalized COFs have been developed for applications such as the selective enrichment of specific compounds. nih.gov The pentenyl group of (E)-1-pentenylboronic acid could introduce additional functionality into a COF, potentially influencing its properties and applications in areas like molecular storage, separation, or catalysis. While specific examples of (E)-1-pentenylboronic acid in high-performance materials are still emerging, its characteristics as an alkenylboronic acid position it as a valuable building block for the future development of advanced organic materials.

Theoretical and Computational Studies of E 1 Pentenylboronic Acid Reactivity

Quantum Mechanical Investigations (e.g., Density Functional Theory)

Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic structure and reactivity of molecules like (E)-1-pentenylboronic acid. rsc.org DFT calculations can determine various molecular properties such as orbital energies, electron density distribution, and molecular geometries, which are fundamental to understanding chemical behavior. emorychem.science

For alkenylboronic acids, DFT studies often focus on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals indicate the nucleophilic or electrophilic nature of different parts of the molecule. In reactions like the Suzuki-Miyaura coupling, the electronic properties of the boronic acid are crucial for the transmetalation step.

While specific DFT data for (E)-1-pentenylboronic acid is scarce, studies on related vinylboronic acids in palladium-catalyzed cross-coupling reactions reveal key electronic interactions. chemscene.com For instance, DFT calculations on model systems help elucidate the ground-state distortions and electronic factors that activate C-B bonds for subsequent reactions. chemscene.com In one study focused on developing new synthetic methods, (E)-1-pentenylboronic acid was used as a substrate to test the efficiency of C-C bond formation with twisted amides, a process guided by DFT calculations to understand amide bond activation. chemscene.com

Computational chemistry data for the related pinacol (B44631) ester, (E)-4,4,5,5-tetramethyl-2-(pent-1-en-1-yl)-1,3,2-dioxaborolane, provides some insight into the electronic properties. These calculations, while on a derivative, can approximate the electronic nature of the parent boronic acid.

Table 1: Calculated Properties for (E)-1-Pentene-1-boronic Acid Pinacol Ester

| Property | Value |

|---|---|

| TPSA (Topological Polar Surface Area) | 18.46 |

| LogP | 2.9741 |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 0 |

| Rotatable Bonds | 4 |

Data sourced from computational models of (E)-4,4,5,5-tetramethyl-2-(pent-1-en-1-yl)-1,3,2-dioxaborolane. researchgate.net

Analysis of Free Energy Diagrams for Reaction Pathways

For reactions involving (E)-1-pentenylboronic acid, such as the Suzuki-Miyaura coupling, the catalytic cycle involves several key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov Computational studies on model systems have detailed the free energy profiles for these steps. The transmetalation step, where the pentenyl group is transferred from boron to the palladium catalyst, is of particular interest. The free energy barrier for this step is influenced by the nature of the base, the ligands on the palladium, and the boronic acid itself.

A study on the covalent inhibition of enzymes by boronic acids calculated the free energy profile for the formation of a covalent complex. nih.gov For a model boronic acid, the reaction barrier was found to be 6 kcal/mol with a reaction energy of -7 kcal/mol, indicating a reversible process. nih.gov While this is in a biological context, it demonstrates the power of computational chemistry to quantify reaction energetics.

Table 2: Representative Calculated Free Energy Changes for Boronic Acid Reactions (Model System)

| Reaction Step | ΔG (kcal/mol) |

|---|---|

| Reactant Complex Formation | -10.3 |

| Transition State Barrier | +15.0 |

| Product Complex Formation | -15.3 |

Data represents a model system of a boronic acid inhibitor reacting with an enzyme and is used for illustrative purposes. rsc.org

Computational Modeling of Regioselectivity and Stereoselectivity

Computational modeling is a powerful tool for predicting and understanding the regioselectivity and stereoselectivity of organic reactions. masterorganicchemistry.commdpi.com Regioselectivity, the preference for bond formation at one position over another, and stereoselectivity, the preference for the formation of one stereoisomer over another, can be rationalized by comparing the energies of different transition states. tms.orgorganic-chemistry.org

In reactions of (E)-1-pentenylboronic acid, such as its addition to unsaturated systems, both regioselectivity and the retention of the (E)-stereochemistry are critical. For example, in a rhodium-catalyzed tandem conjugate addition-Michael cyclization, vinylboronic acids participated efficiently, with the stereochemical outcome rationalized using a transition state model. mpg.de Similarly, boronic acid-catalyzed glycosylation of unprotected sugars has been shown to proceed with high regio- and 1,2-cis-stereoselectivity, a result supported by DFT calculations suggesting an SNi-type mechanism. rsc.org

Machine learning models, trained with data from quantum mechanical calculations, are emerging as a new frontier for predicting stereoselectivity in complex reactions like glycosylations. nsf.gov These models can quantify the influence of various factors, including the structure of the boronic acid, on the reaction outcome. nsf.gov While not yet applied specifically to (E)-1-pentenylboronic acid in published studies, these methods hold promise for future investigations.

Table 3: Factors Influencing Stereoselectivity in Boronic Acid Reactions

| Influencing Factor | Computational Insight |

|---|---|

| Steric Hindrance | Energy penalties in crowded transition states favor less hindered pathways. |

| Electronic Effects | Orbital overlap and electrostatic interactions can stabilize one transition state over another. |

| Catalyst-Substrate Non-covalent Interactions | Hydrogen bonds or π-stacking can lock the substrate into a specific orientation. nih.govnih.gov |

Future Research Directions and Emerging Trends in E 1 Pentenylboronic Acid Chemistry

Development of Novel Synthetic Routes

The accessibility of (E)-1-pentenylboronic acid is crucial for its widespread application. Future research is focused on developing more efficient, sustainable, and scalable synthetic methods. While traditional methods often rely on the hydroboration of alkynes, researchers are exploring alternative pathways to improve atom economy and functional group tolerance.

One emerging trend is the use of less conventional starting materials and catalytic systems. For instance, the development of methods for the direct C-H borylation of simple alkenes presents a significant leap forward. Photoinduced borylation reactions are also gaining traction, offering mild reaction conditions and unique reactivity patterns. nih.gov These methods could provide more direct and environmentally friendly routes to (E)-1-pentenylboronic acid and its analogues.

Future efforts will likely concentrate on:

Catalyst Development: Designing new catalysts, potentially based on earth-abundant metals, for the direct and selective borylation of 1-pentene.

Flow Chemistry: Implementing continuous flow processes for the synthesis of (E)-1-pentenylboronic acid to enhance safety, scalability, and product consistency.

Biocatalysis: Exploring enzymatic routes to produce enantiomerically pure versions of substituted 1-pentenylboronic acids, which are valuable in asymmetric synthesis.

Exploration of Undiscovered Reactivity Modes

While the Suzuki-Miyaura cross-coupling reaction is the most well-known application of alkenylboronic acids, there is a vast, underexplored landscape of their reactivity. rsc.org The presence of both a carbon-carbon double bond and a boronic acid moiety in (E)-1-pentenylboronic acid allows for a diverse range of chemical transformations.

Recent studies have begun to exploit the alkene part of these molecules in novel ways. For example, the use of alkenylboronic acids as C2 synthons in organocatalyzed cycloaddition reactions is a promising area. rsc.org Future research will likely focus on:

Radical Reactions: Investigating the participation of (E)-1-pentenylboronic acid in radical-mediated processes to form new carbon-carbon and carbon-heteroatom bonds. researchgate.net

Asymmetric Transformations: Developing new catalytic asymmetric reactions that utilize the double bond, such as asymmetric dihydroxylation, epoxidation, or cyclopropanation, leading to chiral building blocks.

Multi-component Reactions: Designing one-pot reactions where (E)-1-pentenylboronic acid reacts with multiple other components to rapidly build molecular complexity.

Expansion of Catalytic Applications

The utility of (E)-1-pentenylboronic acid extends beyond its role as a nucleophilic coupling partner. The Lewis acidic nature of the boron atom can be harnessed for catalysis. rsc.org Although the catalytic applications of boronic acids are still emerging, they hold significant promise. acs.org

(E)-1-Pentenylboronic acid and its derivatives can potentially catalyze a variety of organic transformations, including:

Dehydration Reactions: Catalyzing the formation of alkenes from alcohols or the synthesis of esters and amides from carboxylic acids. rsc.org

Carbonyl Activation: Activating carbonyl compounds towards nucleophilic attack in reactions like aldol (B89426) or Mannich-type additions.

Lewis Acid-Brønsted Acid Synergy: Acting in concert with other catalysts to promote complex transformations.

A notable recent development is the enantioselective α-alkenylation of aldehydes with alkenylboronic acids, achieved through the synergistic combination of copper and chiral amine catalysis. nih.gov This approach allows for the direct formation of α-formyl olefins from common building blocks. nih.gov

| Catalyst System | Aldehyde Scope | Alkenylboronic Acid Scope | Enantioselectivity (ee) | Reference |

| Copper(II) / Chiral Amine | Broad (aliphatic, aromatic) | Broad (alkyl, aryl substituted) | High (up to 96%) | nih.gov |

This table showcases the potential of synergistic catalysis in expanding the applications of alkenylboronic acids.

Integration into New Materials Science Paradigms

The unique electronic and structural properties of organoboron compounds make them attractive for applications in materials science. rsc.org (E)-1-Pentenylboronic acid can serve as a monomer or a key building block for the synthesis of novel polymers and functional materials.

Future research in this area is expected to explore:

Conjugated Polymers: Incorporating the 1-pentenylboronic acid moiety into the backbone of conjugated polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The boron atom can influence the electronic properties of the material. rsc.org

Self-Healing Materials: Utilizing the reversible nature of boronic ester formation to create dynamic covalent networks, leading to the development of self-healing polymers and gels.

Sensors: Designing chemosensors based on the interaction of the boronic acid group with analytes like sugars or fluoride (B91410) ions. nih.gov The vinyl group can be used for immobilization or further functionalization.

The polymerization of alkenylboronic acid derivatives via radical polymerization is an emerging area that could lead to new polymers with unique side-chain functionalities. researchgate.net

Computational Design and Prediction of Reactivity

Computational chemistry is becoming an indispensable tool in modern chemical research. Density Functional Theory (DFT) calculations and other computational methods can provide deep insights into the reaction mechanisms, reactivity, and selectivity of reactions involving (E)-1-pentenylboronic acid. nih.govacs.org

Future computational studies will likely focus on:

Mechanism Elucidation: Unraveling the intricate details of known and newly discovered reactions to guide the optimization of reaction conditions and catalyst design. For instance, computational studies have been crucial in understanding the mechanism of the asymmetric homologation of alkenylboronic acids. nih.govacs.orgacs.org

Catalyst Screening: In silico screening of potential catalysts for new synthetic routes or catalytic applications of (E)-1-pentenylboronic acid, accelerating the discovery process.

Predicting Reactivity: Developing predictive models for the reactivity of substituted 1-pentenylboronic acids in various transformations, enabling a more rational approach to synthesis design.

The synergy between experimental and computational chemistry will be pivotal in driving innovation and expanding the frontiers of (E)-1-pentenylboronic acid chemistry.

Q & A

Q. What ethical guidelines apply to studies using this compound, particularly in multidisciplinary collaborations?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.